2-(3-Ethoxyoxan-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

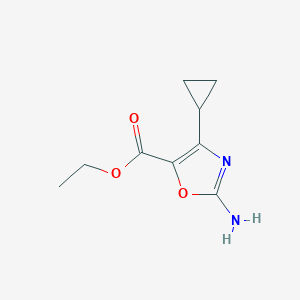

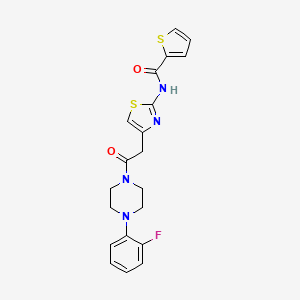

2-(3-Ethoxyoxan-4-yl)acetic acid is an organic compound with the molecular formula C9H16O4 . It contains a total of 29 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 atoms, with 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . It also contains a six-membered ring, a carboxylic acid group, a hydroxyl group, and two ether groups .Aplicaciones Científicas De Investigación

Synthesis and Application in Bioconjugation

2-(3-Ethoxyoxan-4-yl)acetic acid and its derivatives are synthesized for various applications, predominantly in the field of bioconjugation and drug delivery. Frisch et al. (1996) synthesized derivatives of this compound, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid and others, as thiol-reactive heterobifunctional reagents. These compounds are intended for incorporation into liposomal constructs used for immunization, utilizing hydrophilic polyoxyethylene chains as spacer arms to ensure good accessibility and reduce intrinsic immunogenicity. The ability to create stable thioether and bioreducible disulfide bonds with these compounds is considered crucial in the mechanism of antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary and Stereochemistry Studies

The compound and its related structures are also used as chiral auxiliary compounds in stereochemistry. Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid for its potential as a versatile chiral phosphonic auxiliary, finding promising results in using the compound as chiral derivatizing agents for amines and alcohols. The separation of diastereomeric alcohols and amines using this compound was deemed satisfactory, highlighting its utility in stereochemical studies (Majewska, 2019).

Application in Organic Synthesis and Molecular Studies

In organic synthesis, derivatives of this compound are synthesized for various applications. For example, the synthesis and study of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid by Čačić et al. (2009) indicate the compound's significance in producing molecules with potential antibacterial activity (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Utility in Analytical Chemistry and Environmental Monitoring

This compound and its derivatives are also found in analytical applications. For instance, the identification of (2-ethoxyethoxy)acetic acid in the gas chromatographic analysis of urinary organic acids was an important discovery by Kamerling et al. (1977), suggesting the compound's role in metabolic or exogenous precursor studies (Kamerling, Durán, Bruinvis, Ketting, Wadman, de Groot, & Hommes, 1977).

Propiedades

IUPAC Name |

2-(3-ethoxyoxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-8-6-12-4-3-7(8)5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXWZURFHYWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)

![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)